molecular formula C15H10Cl2N2OS2 B2515025 N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 301176-73-8

N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2515025
CAS RN: 301176-73-8
M. Wt: 369.28
InChI Key: FOIDSHRUWQYQQQ-UHFFFAOYSA-N
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Description

The compound "N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide" is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The dichlorobenzyl group attached to the thiazole ring in this compound suggests that it may have interesting chemical properties and biological activities.

Synthesis Analysis

The synthesis of thiophene derivatives typically involves cyclization reactions and the formation of amide bonds. For example, the synthesis of related compounds has been reported where a benzo[b]thiophene carboxamide is synthesized from a carboxyl chloride precursor and an amine in the presence of triethylamine . Similarly, other thiophene derivatives have been synthesized by reacting a benzo[b]thiophene carboxamide with various organic reagents . These methods often involve the use of spectroscopic techniques such as IR, 1H NMR, and MS for structural confirmation.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be determined using X-ray crystallography, as seen in the structural studies of related compounds . These studies reveal the crystalline form of the compounds, including their space group, cell parameters, and the presence of intra- and intermolecular hydrogen bonds, which can influence the stability and reactivity of the molecules.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including further functionalization of the thiophene ring or the amide moiety. For instance, N-arylthiophene-2-carboxamide derivatives have been used as precursors for the synthesis of thiazole-thiophene hybrids and thienopyridine derivatives . The reactivity of these compounds can be influenced by the substituents on the thiophene ring and the nature of the amide bond.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen substituents, like the dichlorobenzyl group, can significantly affect these properties. Spectroscopic data, including IR and NMR spectra, are essential for understanding the electronic environment of the atoms within the molecule and can provide insights into the compound's reactivity .

Scientific Research Applications

Thiophene Derivatives and Their Applications

Biological Activities and Chemical Properties

  • Thiophene derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive effects. Some thiophene compounds are utilized in the pharmaceutical industry as active ingredients in drugs such as Cefoxitin, Cephalothin, Cephaloridine, Temocillin, and Raltitrexed. Their applications extend beyond medicinal chemistry into organic materials due to their electronic properties, showcasing their versatility as chemical intermediates in the synthesis of agrochemicals, flavors, and dyes (Xuan, 2020).

Synthesis and Modification

  • The synthesis of thiophene derivatives has attracted significant attention due to their broad range of applications. Traditional synthetic methods like the Gewald and Fiesselmann methods have been modified and improved, while novel approaches have been developed, reflecting the ongoing interest in these compounds as valuable intermediates in organic synthesis (Xuan, 2020).

Antitumor and Antimicrobial Properties

  • Research on thiophene and benzothiazole derivatives has highlighted their potential as antitumor and antimicrobial agents. These compounds exhibit significant biological activities, which have been the subject of patent filings and scientific investigations aimed at developing new therapeutic agents (Leoni et al., 2014).

AMPK Activation and Independent Effects

  • While not directly linked to thiophene derivatives, the use of compounds like AICAr highlights the importance of understanding both dependent and independent effects in drug design. This underscores the complexity of drug action mechanisms, which could be relevant when considering the potential uses of new chemical entities (Visnjic et al., 2021).

properties

IUPAC Name

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS2/c16-10-3-4-12(17)9(6-10)7-11-8-18-15(22-11)19-14(20)13-2-1-5-21-13/h1-6,8H,7H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIDSHRUWQYQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide

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